molecular formula C31H34N8O2 B12418106 KRAS G12C inhibitor 50

KRAS G12C inhibitor 50

Cat. No.: B12418106
M. Wt: 550.7 g/mol
InChI Key: OMJLVKOHXNQCJC-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 50 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results in the substitution of glycine with cysteine at position 12, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form carbon-carbon or carbon-nitrogen bonds . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production of KRAS G12C inhibitors involves scaling up the synthetic routes developed in the laboratory. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and process intensification are often employed to enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C31H34N8O2

Molecular Weight

550.7 g/mol

IUPAC Name

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-(naphthalen-1-ylmethyl)imidazo[2,1-f][1,2,4]triazin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C31H34N8O2/c1-3-28(40)38-17-16-37(20-24(38)13-14-32)30-29-33-19-26(18-23-10-6-9-22-8-4-5-12-27(22)23)39(29)35-31(34-30)41-21-25-11-7-15-36(25)2/h3-6,8-10,12,19,24-25H,1,7,11,13,15-18,20-21H2,2H3/t24-,25-/m0/s1

InChI Key

OMJLVKOHXNQCJC-DQEYMECFSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NN3C(=CN=C3C(=N2)N4CCN([C@H](C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65

Canonical SMILES

CN1CCCC1COC2=NN3C(=CN=C3C(=N2)N4CCN(C(C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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